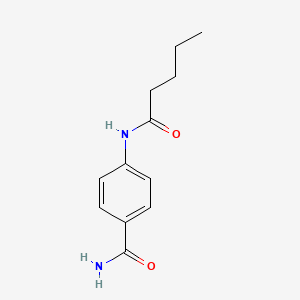

4-(pentanoylamino)benzamide

概要

説明

4-(Pentanoylamino)benzamide is a chemical compound with potential interest in various fields of chemistry and materials science. The compound is structurally characterized by a benzamide moiety linked to a pentanoylamino group, indicating a combination of aromatic and aliphatic characteristics which could influence its chemical behavior and applications.

Synthesis Analysis

The synthesis of compounds related to this compound often involves catalyzed polymerization or cyclotrimerization reactions, as seen in the synthesis of polyenes and trisubstituted benzene derivatives through vanadium-catalyzed processes (Rodríguez et al., 1997).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the chemical behavior of compounds. X-ray diffraction methods are commonly used to elucidate the structures of complex organic compounds, providing insights into their molecular configurations and potential reactivity (Kranjc et al., 2012).

Chemical Reactions and Properties

This compound derivatives participate in a variety of chemical reactions, including cyclization, polymerization, and substitution reactions. These reactions are often influenced by the presence of catalytic agents and specific reaction conditions, leading to the formation of diverse products with unique properties (Alizadeh et al., 2007).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and thermal stability, are determined by their molecular structure. These properties are essential for predicting the compound's behavior in different environments and for its application in materials science and engineering (Lozano et al., 1995).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, acidity/basicity, and potential for forming derivatives, are influenced by the functional groups present in the molecule. These properties are critical for the compound's applications in organic synthesis, pharmaceuticals, and materials science (Sugimoto et al., 1990).

科学的研究の応用

Anticonvulsant Applications

4-(Pentanoylamino)benzamide and its analogues have been extensively studied for their anticonvulsant properties. For instance, N-(substituted)-4-aminobenzamides are a series that includes several anticonvulsants, one of the most potent being Ameltolide®, 4-amino-N-(2,6-dimethylphenyl) benzamide (LY201116). The metabolic inactivation of this drug leads to 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide. Efforts to limit this metabolic inactivation have led to the synthesis of new analogues, which have been evaluated for their effectiveness against seizures induced by pentylenetetrazole in rats (Afolabi & Okolie, 2013).

Serotonin Receptor Agonist for Gastrointestinal Motility

Some derivatives of 4-aminobenzamide, such as 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, have been synthesized and evaluated as serotonin 4 (5-HT(4)) receptor agonists. These compounds are known to have favorable pharmacological profiles for gastrointestinal motility, although challenges in oral bioavailability due to poor intestinal absorption rates have been noted (Sonda et al., 2003).

Anti-Acetylcholinesterase Activity

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These studies have shown that certain modifications to the benzamide structure, such as introducing bulky moieties or alkyl groups, can dramatically enhance anti-AChE activity. This research suggests potential applications in developing antidementia agents (Sugimoto et al., 1990).

Histone Deacetylase Inhibition in Cancer Therapy

N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide and similar compounds have been discovered as small molecule histone deacetylase (HDAC) inhibitors. These compounds have shown significant antitumor activity, inducing histone acetylation, cell-cycle arrest, and apoptosis in cancer cells. Some of these compounds are being explored in clinical trials as potential anticancer drugs (Zhou et al., 2008).

Antibacterial and Antifungal Activities

2-Benzoylamino-N-phenyl-benzamide derivatives have been synthesized and shown to exhibit antibacterial and antifungal activities. These compounds have been evaluated for their potential in inhibiting the growth of bacteria and fungi, suggesting applications in the development of new antimicrobial agents (Ighilahriz-Boubchir et al., 2017).

Development of Novel Polymers

Poly(N-fluoroalkyl benzamide), a polymer with controlled molecular weight and polydispersity index, has been synthesized using 4-(N-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctylamino) benzoylbenzoxazolin-2-thione. This polymer has shown potential for applications in materials science, particularly due to its high thermal stability and hydrophobic properties (Ohshimizu et al., 2007).

Antipsychotic Activity

Substituted benzamides, such as (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide derivatives, have been investigated for their potential as atypical antipsychotic agents. These compounds have shown promising in vitro and in vivo activities, indicative of potential applications in the treatment of psychiatric disorders (Norman et al., 1996).

作用機序

Target of Action

Benzamide derivatives have been reported to exhibit antifungal properties by targeting the lipid-transfer protein sec14p

Mode of Action

Benzamide derivatives have been shown to inhibit the function of Sec14p, a lipid-transfer protein This inhibition disrupts the normal function of the protein, leading to antifungal effects

Biochemical Pathways

The inhibition of lipid-transfer proteins like sec14p can disrupt lipid metabolism and transport, affecting various cellular processes

Pharmacokinetics

Information on the pharmacokinetics of 4-(pentanoylamino)benzamide is currently unavailable. It was well absorbed from the gastrointestinal tract following oral administration, with the majority being excreted during the first 24 hours . While this provides some insight, the ADME properties of this compound may differ and need to be investigated.

Result of Action

Given the potential target of Sec14p, it could disrupt lipid metabolism and transport, leading to cellular dysfunction . .

Safety and Hazards

将来の方向性

Benzamides, including “4-(pentanoylamino)benzamide”, have been widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . With the increased understanding of the discrepancies in the isoforms of Hsp90 and the modes of Hsp90-co-chaperone-client complex interactions, some new strategies for Hsp90 inhibition have emerged . Novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

特性

IUPAC Name |

4-(pentanoylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-2-3-4-11(15)14-10-7-5-9(6-8-10)12(13)16/h5-8H,2-4H2,1H3,(H2,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMSKQDEQIPQHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-4-{3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4779895.png)

![6-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4779902.png)

![N-cyclopentyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4779903.png)

![butyl {[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B4779913.png)

![7-(difluoromethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4779918.png)

![2-({[3-({[3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4779930.png)

![{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetonitrile](/img/structure/B4779943.png)

![3,5-dimethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4779964.png)

![3-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4779967.png)

![2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-5-iodobenzamide](/img/structure/B4779974.png)

![1-(3,4-dimethoxyphenyl)-3-[(2-ethylphenyl)amino]-2-propen-1-one](/img/structure/B4779976.png)

![2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4779983.png)

![N-[({2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-2-furamide](/img/structure/B4780002.png)